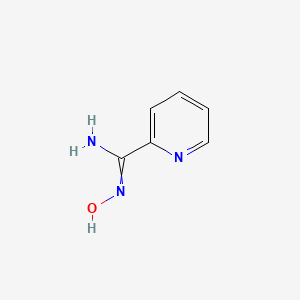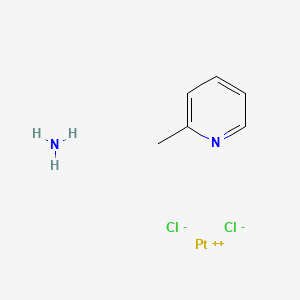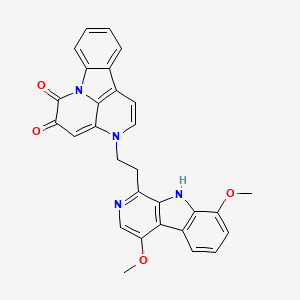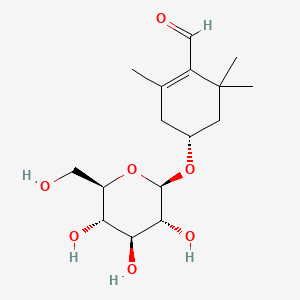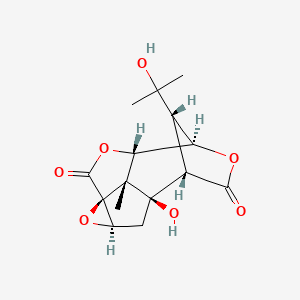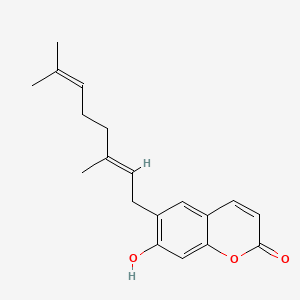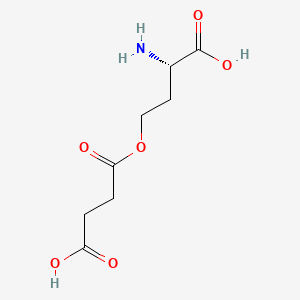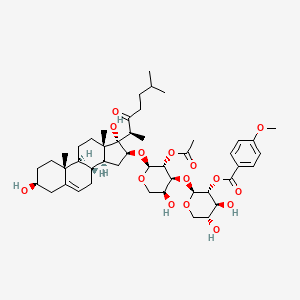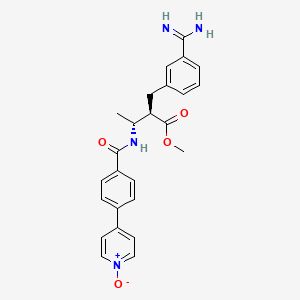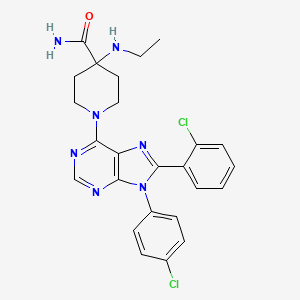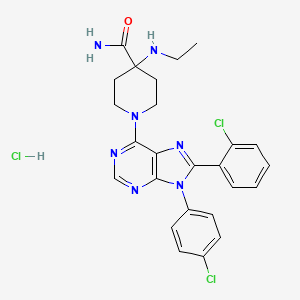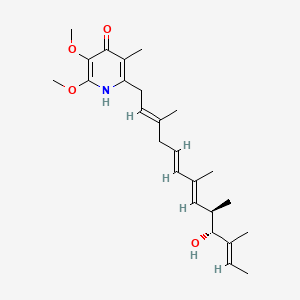
Piericidine A
Vue d'ensemble
Description
Piericidin A is a naturally occurring antibiotic compound discovered from the soil-derived actinomycete Streptomyces mobaraensis . It is known for its potent inhibitory activity against NADH dehydrogenase, a key enzyme in the mitochondrial electron transport chain . The structure of Piericidin A closely resembles that of ubiquinone (coenzyme Q), which allows it to compete for binding sites in NADH dehydrogenase as well as photosystem II .
Applications De Recherche Scientifique
Piericidin A has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Piericidin A, also known as Piericidin A1, primarily targets NADH dehydrogenase , also known as Complex I . This enzyme plays a crucial role in the mitochondrial electron transport chain, which is responsible for energy production in cells .
Mode of Action
Piericidin A acts as an inhibitor of NADH dehydrogenase . Its structure closely resembles that of ubiquinone, a component of the electron transport chain . This structural similarity allows Piericidin A to compete with ubiquinone for binding sites in NADH dehydrogenase, thereby inhibiting electron transfer . It also affects photosystem II .
Biochemical Pathways
By inhibiting NADH dehydrogenase, Piericidin A disrupts the mitochondrial electron transport chain . This disruption prevents the normal flow of electrons, which in turn inhibits the production of ATP, the primary energy currency of the cell . The compound’s action on photosystem II suggests it may also impact photosynthetic organisms .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The inhibition of NADH dehydrogenase by Piericidin A leads to a disruption in energy production within the cell . This disruption can have various effects depending on the cell type and environment. For example, it can lead to cell death in certain contexts, which may underlie the compound’s observed insecticidal, antimicrobial, and antitumor effects .
Action Environment
The action of Piericidin A can be influenced by various environmental factors. For instance, the presence of other competing molecules can affect its binding to NADH dehydrogenase . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biochemicals in the environment .
Analyse Biochimique
Biochemical Properties
Piericidin A plays a significant role in biochemical reactions due to its structural similarities to coenzyme Q . It acts as an inhibitor of NADH-ubiquinone oxidoreductase (complex I), thereby inhibiting electron transfer . This interaction with enzymes and proteins affects various biochemical processes.
Cellular Effects
The effects of Piericidin A on cells are primarily due to its ability to inhibit electron transfer, which is a crucial process in cellular metabolism . By inhibiting NADH dehydrogenase, Piericidin A disrupts the normal functioning of the mitochondrial respiratory chain . This can have a significant impact on cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
At the molecular level, Piericidin A exerts its effects through its interaction with NADH dehydrogenase . Its structure resembles that of ubiquinone, allowing it to compete with Q B for binding sites in NADH dehydrogenase as well as photosystem II . This competition inhibits the enzyme, disrupting electron transfer and affecting various cellular processes .
Metabolic Pathways
Piericidin A is involved in the metabolic pathway related to the mitochondrial respiratory chain due to its inhibitory action on NADH dehydrogenase . It may interact with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Piericidin A is likely within the mitochondria, given its role as an inhibitor of NADH dehydrogenase, a key enzyme in the mitochondrial respiratory chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piericidin A involves several key steps. One notable method is the Trost synthesis, which includes the stepwise addition of alkyne intermediates to a linchpin propene . This method allows for the precise construction of the complex polyketide side chain characteristic of Piericidin A .
Industrial Production Methods: Industrial production of Piericidin A typically involves the fermentation of Streptomyces mobaraensis cultures. The compound is then extracted and purified using various chromatographic techniques . Advances in fermentation technology and genetic engineering have improved the yield and efficiency of Piericidin A production .
Analyse Des Réactions Chimiques
Types of Reactions: Piericidin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Acetylation reactions with acetic anhydride and sodium acetate yield various acetylated derivatives of Piericidin A.
Major Products: The major products formed from these reactions include hydropiericidin A, acetylated derivatives, and ketone derivatives .
Comparaison Avec Des Composés Similaires
. Similar compounds include:
Piericidin B: Another member of the piericidin family with similar inhibitory activity against NADH dehydrogenase.
Coenzyme Q (Ubiquinone): Structurally similar to Piericidin A, coenzyme Q is a key component of the electron transport chain but does not possess the same inhibitory properties.
Uniqueness: Piericidin A’s unique structure and potent inhibitory activity against NADH dehydrogenase distinguish it from other similar compounds. Its ability to act as both an antibiotic and an insecticide further highlights its versatility and potential for various applications .
Propriétés
IUPAC Name |
2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-10,12-13,15,19,22,27H,11,14H2,1-8H3,(H,26,28)/b12-10+,16-13+,17-15+,18-9+/t19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGCDSLCDDALX-LKGBESRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880044 | |
| Record name | Piericidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2738-64-9 | |
| Record name | Piericidin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2738-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piericidin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piericidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl]-5,6-dimethoxy-3-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIERICIDIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VT513UJ9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of piericidin A?
A1: Piericidin A is a potent inhibitor of mitochondrial complex I, specifically targeting the NADH dehydrogenase segment of the electron transport chain. [, , , , ]
Q2: How does piericidin A's mechanism of action differ from rotenone, another complex I inhibitor?
A2: While both piericidin A and rotenone inhibit NADH oxidation at the same site, piericidin A binds more tenaciously. Unlike rotenone, washing with bovine serum albumin does not reverse piericidin A's inhibitory effect. []
Q3: Can piericidin A's inhibitory effect be overcome in any system?
A3: Interestingly, vitamin K3 can overcome the respiratory inhibition caused by piericidin A in mammalian mitochondria, but not in insect mitochondria. [, ]
Q4: Does piericidin A affect any other cellular processes besides mitochondrial respiration?
A4: Recent research suggests that piericidin A might also target peroxiredoxin 1 (PRDX1), leading to increased PRDX1 expression and subsequently reduced reactive oxygen species (ROS) levels, ultimately inducing apoptosis in renal cell carcinoma cells. []
Q5: Does piericidin A affect bacterial type III secretion systems?
A5: Yes, piericidin A selectively inhibits the Ysc family type III secretion system (T3SS) in enteropathogenic Yersinia by blocking T3SS needle assembly, ultimately preventing effector protein secretion. [, ]
Q6: What is the molecular formula and weight of piericidin A?
A6: The molecular formula of piericidin A is C25H37-39NO4. [, ] The exact molecular weight can vary slightly due to variations in the side chain structure.
Q7: What structural features of piericidin A are crucial for its activity?
A7: Piericidin A contains a substituted pyridine ring, a long hydrophobic side chain with conjugated double bonds, a secondary hydroxyl group, an acidic hydroxyl group, and two methoxyl groups. The arrangement and properties of these features are crucial for its biological activity. [, , , , ]
Q8: Has the structure of piericidin A been definitively elucidated?
A8: While the originally proposed structure (Ia) was widely accepted, later studies utilizing CMR spectroscopy and 13C feeding experiments led to a structural revision, proposing structure IIa as the correct representation of piericidin A. []
Q9: What is the impact of modifications to the piericidin A structure on its activity?
A9: Modifications to both the pyridine core and the side chain affect piericidin A's activity. Analogues with simplified side chains or lacking specific hydroxyl or methyl groups show reduced potency. [, ] For instance, 7-demethylpiericidin A1 and 7-demethyl-3'-rhamnopiericidin A1 are two new piericidin family antibiotics with structural variations that exhibit modified biological properties. []
Q10: In which models has piericidin A's efficacy been demonstrated?
A11: Piericidin A has shown efficacy in inhibiting mitochondrial complex I in various systems, including mammalian and insect mitochondria, Escherichia coli, and isolated enzyme preparations. [, , ]
Q11: Has piericidin A demonstrated any anticancer activity?
A12: Yes, piericidin A displays potent antiproliferative activity against multiple myeloma cells and renal cell carcinoma cells. [, , ] Notably, piericidin A shows selectivity towards cancer cells under glucose-deprived conditions, highlighting its potential as a targeted anticancer agent. [] One study found Iakyricidin A, a carbonyl-containing piericidin derivative, to have potent antiproliferative activity against ACHN cells with an IC50 value of 20 nM. []
Q12: Are there any studies investigating piericidin A's effects on tau pathology?
A13: Yes, one study found that piericidin A exacerbates tau pathology in P301S transgenic mice, a model for hereditary tauopathy. This suggests a potential link between environmental exposure to complex I inhibitors and the development of tauopathies. []
Q13: What are the potential applications of piericidin A?
A14: Given its potent and specific inhibitory action on complex I, piericidin A serves as a valuable tool for investigating mitochondrial function and dysfunction. Additionally, its anticancer and anti-T3SS activities show promise for developing novel therapeutic strategies. [, , , ]
Q14: What are the challenges associated with developing piericidin A into a therapeutic agent?
A15: Despite its potential, piericidin A's toxicity and limited understanding of its pharmacokinetic properties pose challenges for clinical development. Further research is crucial to address these limitations and optimize its therapeutic potential. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


